molecular formula C8H9NO2 B15086779 2,3-Dimethyl-4-nitrosophenol

2,3-Dimethyl-4-nitrosophenol

Cat. No.: B15086779
M. Wt: 151.16 g/mol
InChI Key: MHURFZVFYYDDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-4-nitrosophenol is an organic compound with the molecular formula C8H9NO2 It is a derivative of phenol, characterized by the presence of two methyl groups at the 2 and 3 positions and a nitroso group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4-nitrosophenol typically involves the nitration and subsequent nitrosation of phenol derivatives. One common method includes the reaction of 2,3-dimethylphenol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethyl-4-nitrosophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dimethyl-4-nitrosophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-nitrosophenol involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, forming reactive intermediates that interact with cellular components. The compound may also undergo electrophilic aromatic substitution, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison: 2,3-Dimethyl-4-nitrosophenol is unique due to the specific positioning of its methyl and nitroso groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2,3-dimethyl-4-nitrosophenol

InChI

InChI=1S/C8H9NO2/c1-5-6(2)8(10)4-3-7(5)9-11/h3-4,10H,1-2H3

InChI Key

MHURFZVFYYDDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)O)N=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.